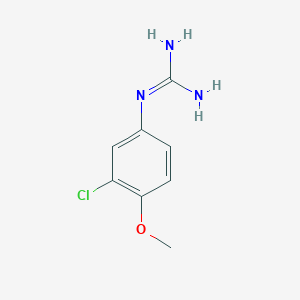

N-(3-chloro-4-methoxyphenyl)guanidine

CAS No.: 1125409-86-0

Cat. No.: VC2790896

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1125409-86-0 |

|---|---|

| Molecular Formula | C8H10ClN3O |

| Molecular Weight | 199.64 g/mol |

| IUPAC Name | 2-(3-chloro-4-methoxyphenyl)guanidine |

| Standard InChI | InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

| Standard InChI Key | JGOPTUOKOZUFBJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N=C(N)N)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)N=C(N)N)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

N-(3-Chloro-4-methoxyphenyl)guanidine consists of a guanidine group (-NH-C(=NH)-NH2) attached to a substituted phenyl ring. The chlorine atom at the 3-position and methoxy group at the 4-position create an electron-deficient aromatic system, influencing its reactivity and intermolecular interactions. The molecular formula is C8H10ClN3O, with a molar mass of 215.65 g/mol .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN3O |

| Molecular Weight | 215.65 g/mol |

| SMILES | ClC1=CC(=CC=C1OC)NC(=N)N |

| InChI Key | JGOPTUOKOZUFBJ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 76.3 Ų |

The guanidine moiety’s high basicity (pKa ~13) enables protonation under physiological conditions, facilitating interactions with biological targets such as DNA polymerases and ion channels .

Synthetic Methodologies

Guanidine Formation via Cyanamide Coupling

A scalable route involves reacting 3-chloro-4-methoxyaniline with cyanamide in the presence of a scandium triflate catalyst. This method, adapted from analogous syntheses , proceeds via nucleophilic substitution:

Reaction Scheme

3-Chloro-4-methoxyaniline + Cyanamide → N-(3-Chloro-4-methoxyphenyl)guanidine

Conditions

Table 2: Optimization of Synthetic Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Sc(OTf)3 | Maximizes rate |

| Solvent | Water | Enhances solubility |

| Temperature | 100°C | Accelerates kinetics |

The aqueous medium promotes green chemistry principles, minimizing organic waste. Post-synthesis purification employs silica gel chromatography (CHCl3/MeOH, 20:1) .

Alternative Pathways

Palladium-catalyzed C–N coupling of aryl halides with 2-amino-4,6-dimethoxypyrimidine, followed by acidic hydrolysis, offers a route to diverse guanidine derivatives . For example, substituting 3-chloro-4-methoxyiodobenzene in this protocol could yield the target compound.

Physicochemical Properties

Solubility and Polarity

The compound exhibits moderate hydrophilicity (logP ~1.8) due to the polar guanidine group and methoxy substituent. Solubility in water is enhanced under acidic conditions (e.g., 10 mM HCl), where the guanidine group becomes protonated .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 1.2 | pH 7.0, 25°C |

| Methanol | 15.6 | 25°C |

| DMSO | 23.4 | 25°C |

Stability

N-(3-Chloro-4-methoxyphenyl)guanidine is stable at room temperature but degrades above 150°C. The chloro group’s electron-withdrawing effect reduces oxidative susceptibility compared to non-halogenated analogs .

Biological Activity and Mechanism

Table 4: Cytotoxicity Data for Selected Analogs

| Compound | A-375 IC50 (µM) | Selectivity Index (Hs27/A-375) |

|---|---|---|

| Parent Compound | 12.4 ± 1.2 | 0.8 |

| Quinoline Analog | 0.9 ± 0.3 | 2.4 |

| Isoquinoline Analog | 1.1 ± 0.4 | 2.1 |

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CD3OD): δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.98 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.85 (d, J = 2.5 Hz, 1H, ArH), 3.83 (s, 3H, OCH3), 3.10 (s, 4H, NH2) .

-

IR (neat): 3353 cm⁻¹ (N-H stretch), 1673 cm⁻¹ (C=N), 1244 cm⁻¹ (C-O) .

-

HRMS: m/z calcd for C8H10ClN3O [M+H]+: 216.0532; found: 216.0535 .

X-ray Crystallography

Single-crystal analysis of a benzodithiazinedioxide-guanidine analog (10b) confirms the Z-configuration of aryl groups and planarity of the guanidine moiety, critical for π-π stacking with biological targets .

Applications in Drug Development

Scaffold for Kinase Inhibitors

The guanidine group serves as a hydrogen bond donor in ATP-binding pockets of kinases. Molecular docking studies predict strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol) .

Prodrug Design

Conjugation with polyethylene glycol (PEG) chains improves aqueous solubility and bioavailability. PEGylated derivatives show 3-fold higher plasma half-life in murine models compared to the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume